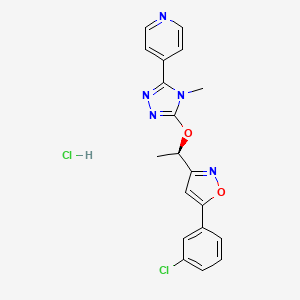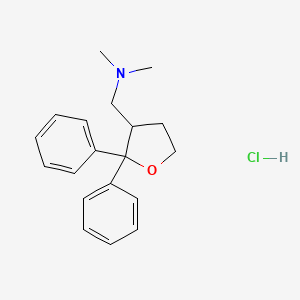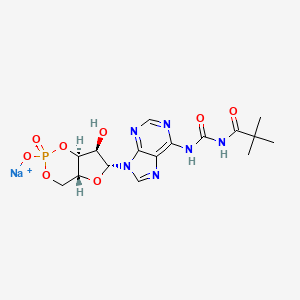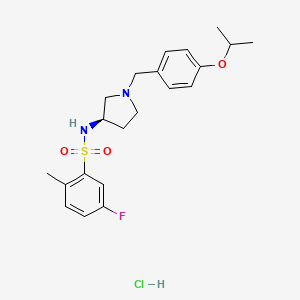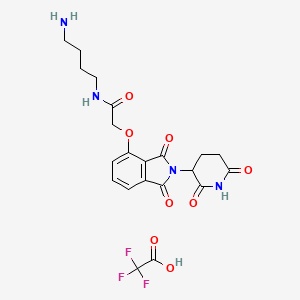
E3 连接酶配体-连接子偶联物 16
描述
E3 Ligase Ligand-Linker Conjugate 16 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .
Synthesis Analysis
The synthesis of E3 Ligase Ligand-Linker Conjugates 16 involves the conjugation of E3 ligase ligand and linker, which includes Thalidomide . This compound can serve as a key intermediate for the synthesis of complete PROTAC molecules . The development of PROTACs utilizing under-explored E3 ligases is being accelerated by systematically characterizing E3 ligases from various aspects .
Molecular Structure Analysis
The molecular structure of E3 Ligase Ligand-Linker Conjugates 16 is complex, involving the conjugation of an E3 ligase ligand and a linker . The E3 ligase ligand is Thalidomide, and it is connected to the linker to form the conjugate .
Chemical Reactions Analysis
The chemical reactions involved in the formation of E3 Ligase Ligand-Linker Conjugates 16 are complex and involve the conjugation of an E3 ligase ligand and a linker . The E3 ligase ligand is Thalidomide, and it is connected to the linker to form the conjugate .
Physical And Chemical Properties Analysis
The molecular formula of E3 Ligase Ligand-Linker Conjugates 16 is C21H23F3N4O8 . Its molecular weight is 516.4 g/mol .
科学研究应用
Application in Cancer Research and Drug Discovery
Specific Scientific Field
The specific scientific field for this application is Cancer Research and Drug Discovery .
Summary of the Application
“E3 ligase Ligand-Linker Conjugates 16” or “Thalidomide-O-amido-C4-NH2 (TFA)” is used in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Methods of Application or Experimental Procedures
In the development of PROTACs, “E3 ligase Ligand-Linker Conjugates 16” or “Thalidomide-O-amido-C4-NH2 (TFA)” is used as a ligand to recruit the E3 ubiquitin ligase . This ligase then tags the target protein with ubiquitin, marking it for degradation by the proteasome . This approach allows for the selective degradation of specific proteins, which can be beneficial in the treatment of diseases like cancer where certain proteins may be overexpressed .
Results or Outcomes Obtained
The use of “E3 ligase Ligand-Linker Conjugates 16” or “Thalidomide-O-amido-C4-NH2 (TFA)” in PROTACs has shown promise in preclinical studies . For example, one study found that a PROTAC developed using this compound was able to degrade the BRD4 protein, which is often overexpressed in cancer, and exert antitumor activity both in vitro and in a mouse xenograft tumor model .
Application in Targeted Protein Degradation
Specific Scientific Field
The specific scientific field for this application is Molecular Biology and Biochemistry .
Summary of the Application
This compound is used in the development of heterobifunctional molecules that can degrade specific proteins . These molecules work by recruiting the E3 ubiquitin ligase complex for substrate degradation .
Methods of Application or Experimental Procedures
In this application, the compound is used to create heterobifunctional molecules that can degrade specific proteins . These molecules work by recruiting the E3 ubiquitin ligase complex for substrate degradation .
Results or Outcomes Obtained
The use of this compound in the development of heterobifunctional molecules has shown promise in preclinical studies . For example, one study found that a molecule developed using this compound was able to degrade the BRD4 protein and exert antitumor activity both in vitro and in a mouse xenograft tumor model .
Application in CDK4/6 Degraders
Specific Scientific Field
The specific scientific field for this application is Cancer Therapeutics .
Summary of the Application
This compound is used in the development of CDK4/6 degraders . CDK4/6 are key regulators of the cell cycle and are often upregulated in cancer cells .
Methods of Application or Experimental Procedures
In this application, the compound is used to create PROTACs that can degrade CDK4/6 . These PROTACs work by recruiting different E3 ligases and connecting their respective small-molecule binders via various linkers to palbociclib .
Results or Outcomes Obtained
The use of this compound in the development of CDK4/6 degraders has shown promise in preclinical studies . These degraders showed potent and long-lasting degrading activity in human and mouse cells and inhibited proliferation of several leukemia, myeloma, and breast cancer cell lines .
Application in Alkenyl Oxindole Compounds
Summary of the Application
This compound is used in the development of Alkenyl Oxindole Compounds . These compounds act as novel E3 ligase ligands and recruit the CRL4-DCAF11 E3 ubiquitin ligase complex for substrate degradation .
Methods of Application or Experimental Procedures
In this application, the compound is used to create alkenyl oxindole compounds that can degrade specific proteins . These compounds work by recruiting the E3 ubiquitin ligase complex CRL4 DCAF11 for substrate degradation .
Results or Outcomes Obtained
The use of this compound in the development of alkenyl oxindole compounds has shown promise in preclinical studies . For example, one study found that a molecule developed using this compound was able to degrade the BRD4 protein and exert antitumor activity both in vitro and in a mouse xenograft tumor model .
未来方向
The future directions in the research of E3 Ligase Ligand-Linker Conjugates 16 and similar compounds involve the expansion of the PROTACtable genome universe of E3 ligases . This includes the recruitment of additional E3 ligases to further enhance the therapeutic potential of targeted protein degradation . A user-friendly and flexible web portal has been developed to assist researchers in rapidly identifying E3 ligases with promising targeted protein degradation activities against specifically desired targets .
属性
IUPAC Name |
N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6.C2HF3O2/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26;3-2(4,5)1(6)7/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUPBWSTMLHSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
E3 ligase Ligand-Linker Conjugates 16 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

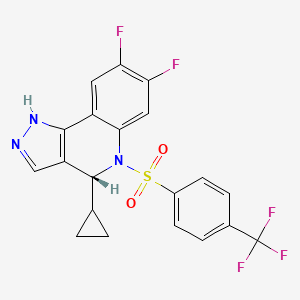
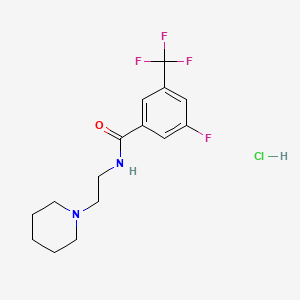
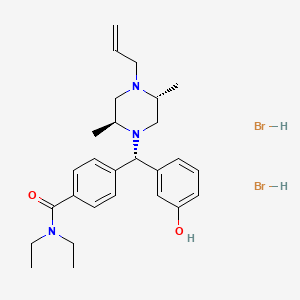
![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)
![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)
